3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide
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Overview
Description
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a triazolopyridine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring . The thio group can be introduced via nucleophilic substitution reactions, and the propanamide group is typically added through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also a focus to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibitory activity.
[1,2,4]Triazolo[4,3-a]pyrimidine derivatives: Studied for their pharmacological properties.
[1,2,4]Triazolo[4,3-a]pyridine derivatives: Explored for their broad-spectrum biological activities
Uniqueness
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide stands out due to its unique combination of the triazolopyridine core with thio and propanamide groups, which can enhance its biological activity and specificity. This makes it a promising candidate for further research and development in various fields .
Biological Activity
The compound 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide is a member of the triazolopyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a triazolo-pyridine core linked to a propanamide functional group via a thioether bond. The unique structure contributes to its potential therapeutic applications.
Anticancer Activity
Research indicates that triazolo-pyridine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : A study demonstrated that compounds similar to this compound induce apoptosis in cancer cells through the activation of caspases (caspase 3/7) and modulation of key apoptotic pathways involving p53 and NF-κB .
- Case Study : In vitro assays showed that triazolo-pyridine derivatives effectively inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), exhibiting cytotoxicity superior to traditional chemotherapeutics like cisplatin .
Compound | IC50 (µM) | Cell Line |
---|---|---|
3b | 0.25 | MCF-7 |
3b | 0.5 | MDA-MB-231 |
Antimicrobial Activity
Triazolo-pyridine compounds have also been evaluated for their antimicrobial properties:
- Broad Spectrum Activity : These compounds show efficacy against various bacterial strains and fungi. A recent study highlighted their potential as broad-spectrum antimicrobial agents due to their ability to disrupt microbial cell membranes .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory effects of triazolo-pyridines are also noteworthy:
Properties
Molecular Formula |
C9H10N4OS |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide |
InChI |
InChI=1S/C9H10N4OS/c10-7(14)4-6-15-9-12-11-8-3-1-2-5-13(8)9/h1-3,5H,4,6H2,(H2,10,14) |
InChI Key |
HKOAWYUAVTUNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCCC(=O)N |
Origin of Product |
United States |
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